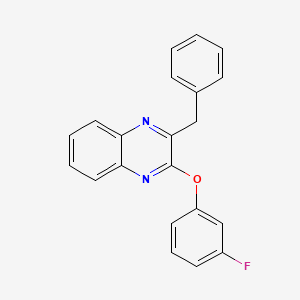

2-Benzyl-3-(3-fluorophenoxy)quinoxaline

Description

Properties

IUPAC Name |

2-benzyl-3-(3-fluorophenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O/c22-16-9-6-10-17(14-16)25-21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJCXTJWHRYDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(3-fluorophenoxy)quinoxaline typically involves the condensation of appropriate benzyl and fluorophenoxy precursors with a quinoxaline core. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, allyl-3-chloroquinoxaline-2-ylamine can be reacted with terminal alkene and aromatic amine derivatives using a palladium acetate (Pd(OAc)2) catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. The use of heterogeneous catalysts, such as phosphate-based fertilizers, can also be explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(3-fluorophenoxy)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with different nucleophiles.

Scientific Research Applications

Pharmacological Properties

Quinoxaline derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Quinoxaline compounds have shown significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The ability to combat antibiotic-resistant bacteria is particularly relevant in today's healthcare context, where resistance to conventional antibiotics is a growing concern.

- Anticancer Activity : Several studies have demonstrated the anticancer potential of quinoxaline derivatives. For instance, compounds related to quinoxaline have been synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth .

- Antiparasitic Effects : Quinoxaline derivatives have also been explored for their antiparasitic activities against pathogens such as Leishmania and Trypanosoma species . This highlights their potential utility in treating neglected tropical diseases.

Synthesis and Structure-Activity Relationship

The synthesis of 2-Benzyl-3-(3-fluorophenoxy)quinoxaline can be achieved through various methods, often involving palladium-catalyzed reactions or nucleophilic substitutions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological efficacy. Research indicates that modifications to the quinoxaline core can significantly impact its biological activity .

Case Studies and Research Findings

- Antimicrobial Resistance Study : A study evaluating the antimicrobial properties of quinoxaline derivatives found that certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.25 mg/L against resistant strains like MRSA . This underscores the potential of these compounds in developing new antibiotics.

- Anticancer Evaluation : In a systematic evaluation of quinoxaline derivatives against cancer cell lines, researchers reported that specific modifications led to enhanced inhibitory effects on cell proliferation, with some compounds showing IC50 values below 10 µM . This suggests that this compound could be a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(3-fluorophenoxy)quinoxaline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Analogues

The following table summarizes key quinoxaline derivatives and their comparative features:

Key Comparative Insights

Substitution Patterns and Activity: The 3-fluorophenoxy group in this compound may enhance electronic interactions with target proteins compared to non-fluorinated analogs (e.g., ZX-J-19v), as fluorine’s electronegativity can stabilize charge-transfer interactions .

Pharmacokinetics and Optimization: Substituted quinoxalines with hydrophobic groups (e.g., benzyl) often exhibit rapid absorption but poor in vivo retention, as seen in ZX-J-19v . The fluorophenoxy group may mitigate this by balancing lipophilicity and metabolic stability.

Synthetic Challenges: Traditional quinoxaline synthesis faces issues like long reaction times and low yields. However, microdroplet-assisted methods () and lanthanum chloride catalysis () offer efficient alternatives for derivatives like the target compound .

Computational Insights: DFT studies on 10-chloro-6-methyl-11(methylsulfanyl)quinoxaline (10Cl6M11MsQ) reveal that substituents significantly alter HOMO-LUMO gaps, influencing reactivity and binding. The target compound’s benzyl and fluorophenoxy groups may similarly modulate electronic properties for enhanced bioactivity .

Contradictions and Limitations

- Antitumor vs. Antiviral Focus: While some quinoxalines (e.g., ZX-J-19v) prioritize antitumor activity, others (e.g., Compound 19) excel in antiviral applications. The target compound’s activity remains speculative without direct data.

- Synthetic Feasibility: Microdroplet synthesis () achieves high yields rapidly, but scalability for complex derivatives like this compound is unverified .

Biological Activity

2-Benzyl-3-(3-fluorophenoxy)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their potential in medicinal chemistry, displaying a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 478046-97-8

- Molecular Formula : C₁₅H₁₂F N₂O

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study focusing on various quinoxaline compounds demonstrated that those with specific substitutions, such as fluorine atoms, enhance antibacterial activity against resistant strains of bacteria.

| Compound | Activity Against | MIC (mg/L) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.95 |

| This compound | Enterococcus faecalis | 0.98 |

| Control (No Fluorine) | Staphylococcus aureus | >125 |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against Gram-positive bacteria, particularly antibiotic-resistant strains like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Quinoxaline derivatives have been explored for their anticancer properties. The structural modifications in compounds like this compound may contribute to their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain quinoxalines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival.

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines is heavily influenced by their chemical structure. Substituents on the aromatic rings can significantly affect their potency:

- Fluorine Substitution : The presence of fluorine in the para position has been associated with increased antibacterial activity.

- Aromatic Ring Modifications : Variations in the substitution pattern on the quinoxaline core can enhance or diminish biological efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several quinoxaline derivatives, including this compound. The findings highlighted its effectiveness against both planktonic and biofilm-forming bacteria, showcasing its potential as a therapeutic agent against chronic infections .

Investigation of Anticancer Properties

Another investigation focused on the anticancer potential of quinoxaline derivatives, revealing that compounds structurally similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study suggested that these compounds could disrupt cellular processes essential for tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Benzyl-3-(3-fluorophenoxy)quinoxaline?

The compound is typically synthesized via condensation reactions. A general approach involves reacting substituted o-phenylenediamines with 1,2-diketones or benzyl derivatives under mild acidic or thermal conditions. For example, describes a high-yield route where aryl-substituted quinoxalines are constructed through condensation of o-phenylenediamine with a benzyl group . Microwave-assisted synthesis (e.g., 160 W for 60 seconds) can enhance reaction efficiency and yield, as demonstrated in quinoxaline derivative syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve bond angles, torsion angles, and packing motifs. Monoclinic crystal systems (e.g., space group P21/c) are common for similar quinoxalines .

- HPLC for purity assessment, particularly when evaluating bioactive derivatives .

Advanced Research Questions

Q. How do computational methods guide the design of quinoxaline-based inhibitors?

Structure-based drug design (SBDD) leverages molecular docking and 3D-QSAR to predict binding affinities and optimize substituent interactions. For example, highlights a virtual screening protocol that identified quinoxaline derivatives as HIV reverse transcriptase inhibitors by analyzing IC50 values and synthetic feasibility . Docking studies can prioritize candidates with strong interactions at target active sites (e.g., hydrophobic pockets or hydrogen-bonding residues).

Q. What strategies resolve discrepancies in biological activity data for quinoxaline derivatives?

Conflicting results may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or substituent regiochemistry. To address this:

- Perform dose-response curves across multiple models (e.g., cancer cell lines vs. healthy cells) .

- Use crystallographic data to correlate steric/electronic effects with activity. For instance, bromo-substituted quinoxalines show enhanced anticancer activity compared to nitro analogs due to improved lipophilicity and target engagement .

- Validate findings through independent replication and meta-analysis of published datasets .

Q. How do substituent electronic properties influence quinoxaline bioactivity?

Electron-withdrawing groups (e.g., -NO2, -CF3) increase quinoxaline’s electrophilicity, enhancing interactions with nucleophilic residues in enzymes. demonstrates that bromo substituents improve anticancer activity by modulating π-π stacking and hydrophobic interactions in DNA binding . Conversely, electron-donating groups (e.g., -OCH3) may reduce reactivity but improve solubility for in vivo applications .

Q. What sustainable approaches are viable for synthesizing quinoxaline derivatives?

Green methods include:

- Microwave-assisted synthesis to reduce reaction time and energy consumption .

- Solvent-free conditions or biodegradable solvents (e.g., ethanol) for condensation reactions .

- Catalytic systems (e.g., acid-clay catalysts) to minimize waste .

Methodological Considerations

- Regioselectivity Challenges : Direct functionalization of unsubstituted quinoxaline is limited. Strategies like N-alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can achieve selective substitution .

- Biological Assays : Use standardized protocols (e.g., MTT assays for cytotoxicity, RT inhibition assays for antiviral screening) to ensure reproducibility .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.